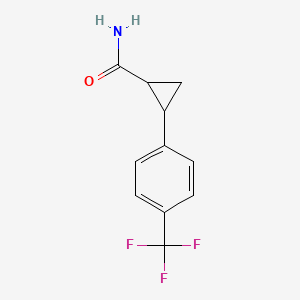

2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide” is an organic compound that contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a cyclopropane ring, and a carboxamide group (-CONH2). The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be highly electronegative, which could influence the compound’s overall structure and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known to be quite reactive, which could make the compound susceptible to various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Inhibition of Transcription Factors

- Research on 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide derivatives reveals their potential as inhibitors of NF-kappaB and AP-1 transcription factors. This is significant because these transcription factors are involved in various cellular processes including inflammation, immune response, and cancer. Modifications to the pyrimidine ring structure of these derivatives can influence their activity and bioavailability (Palanki et al., 2000).

Pd-catalyzed Direct Arylation

- The compound has been utilized in Pd-catalyzed direct arylation of methylene C(sp3)-H bond of cyclopropanes. This methodology enables the efficient assembly of di- and trisubstituted cyclopropanecarboxamides, which are valuable in synthesizing compounds with contiguous stereocenters (Parella et al., 2013).

Synthesis and Characterization in Chemistry

- The compound's derivatives, like N-(Arylcarbamothioyl)-cyclohexanecarboxamide, have been synthesized and characterized. These derivatives exhibit unique structural and physical properties, crucial for various applications in materials science and organic chemistry (Özer et al., 2009).

Development of Novel Polyamides

- 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide-related compounds are instrumental in synthesizing novel polyamides. These polyamides demonstrate exceptional solubility, thermal stability, and mechanical properties, making them suitable for applications in microelectronics and other high-tech industries (Li et al., 2009).

Copper-mediated α-trifluoromethylation

- Copper-mediated α-trifluoromethylation using derivatives of this compound has been explored to construct various trifluoromethylated structures with high yields and selectivity. This process is valuable in organic synthesis, particularly in the pharmaceutical industry (Han et al., 2014).

Synthesis of Aromatic Polyamides

- Aromatic polyamides derived from this compound have been synthesized, displaying high optical transparency and low dielectric constants. These properties are crucial for their application in advanced electronic and optical materials (Tao et al., 2009).

Synthesis of Novel Thiazole-5-Carboxamide Derivatives

- Novel thiazole-5-carboxamide derivatives related to 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide have been synthesized and evaluated for their anticancer activities. These compounds show potential as therapeutic agents in cancer treatment (Cai et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMBCMXTJYWXHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)N)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)

![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)

![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)